molecular formula C12H19ClN2O3 B15213996 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide CAS No. 87675-14-7

2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide

Cat. No.: B15213996
CAS No.: 87675-14-7
M. Wt: 274.74 g/mol
InChI Key: LGXIUIXNONEXML-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloro group, an isoxazole ring, and an ethoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the reaction of the isoxazole derivative with ethoxymethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide
  • 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(methoxymethyl)acetamide

Uniqueness

The unique structural features of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide, such as the specific substitution pattern on the isoxazole ring and the presence of the ethoxymethyl group, may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

87675-14-7

Molecular Formula

C12H19ClN2O3

Molecular Weight

274.74 g/mol

IUPAC Name

2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide

InChI

InChI=1S/C12H19ClN2O3/c1-4-9-12(10(5-2)18-14-9)15(8-17-6-3)11(16)7-13/h4-8H2,1-3H3

InChI Key

LGXIUIXNONEXML-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)CC)N(COCC)C(=O)CCl

Origin of Product

United States

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